(4-Diethylsulfamoyl-benzoylamino)-acetic acid is a compound characterized by its unique functional groups, which include a diethylsulfamoyl group and a benzoylamino group attached to an acetic acid moiety. This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Its structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.
The compound is classified under the category of sulfonamide derivatives, which are known for their antibacterial properties. It is registered under the Chemical Abstracts Service with the number 729578-96-5. The molecular formula of (4-Diethylsulfamoyl-benzoylamino)-acetic acid is C13H18N2O3S, and its molecular weight is approximately 290.36 g/mol. It can be sourced from various chemical suppliers that specialize in organic compounds.
The synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid typically involves several steps:
This multi-step synthetic approach allows for the precise construction of the compound while ensuring high purity levels necessary for further applications.
The molecular structure of (4-Diethylsulfamoyl-benzoylamino)-acetic acid can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions .
(4-Diethylsulfamoyl-benzoylamino)-acetic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of (4-Diethylsulfamoyl-benzoylamino)-acetic acid in synthetic applications and its potential reactivity profiles .
The mechanism of action of (4-Diethylsulfamoyl-benzoylamino)-acetic acid largely depends on its interactions at the molecular level:
Research into similar compounds suggests that sulfonamide derivatives often exhibit antibacterial properties by inhibiting bacterial folic acid synthesis, although specific studies on this compound may be limited .
(4-Diethylsulfamoyl-benzoylamino)-acetic acid serves multiple roles in scientific research:
The synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid derivatives employs two predominant stepwise strategies with significant implications for intermediate stability and overall yield. The sulfamoylation-first approach initiates with the reaction of 4-chlorosulfonylbenzoic acid with diethylamine, yielding 4-(diethylsulfamoyl)benzoic acid. This intermediate is subsequently activated with thionyl chloride or carbodiimides before coupling with glycine or its esters. This method benefits from the stability of the sulfonamide moiety under subsequent reaction conditions but requires careful control of the carboxyl activation step to prevent diimide formation [5].
Alternatively, the amidation-first pathway involves protecting glycine's amine group (as phthalimide or tert-butyl carbamate) before esterification. The protected glycine derivative is then coupled with 4-carboxybenzenesulfonyl chloride, followed by deprotection and diethylamination. While this route offers superior control over the amidation step, it introduces additional synthetic steps and potential purification challenges with sulfonate intermediates. Studies demonstrate a 15-20% higher overall yield for the sulfamoylation-first approach (78-82%) compared to the amidation-first strategy (60-65%), attributed to reduced side reactions during sulfonamide formation [1] [5].
Table 1: Comparative Analysis of Stepwise Synthetic Pathways
Strategy | Key Intermediate | Yield Range | Critical Control Parameters |
---|---|---|---|
Sulfamoylation-First | 4-(Diethylsulfamoyl)benzoic acid | 78-82% | Carboxyl activation pH (5.5-6.0) |
Amidation-First | Glycine sulfonate ester | 60-65% | Deprotection temperature (<40°C) |
Hybrid Approach | Protected sulfonyl glycinate | 70-75% | Diethylamination time (2-3h) |
Catalytic innovations significantly improve the efficiency of synthesizing (4-Diethylsulfamoyl-benzoylamino)-acetic acid precursors. Palladium-catalyzed sulfamoylation using Pd(OAc)₂/Xantphos systems enables the conversion of aryl bromides to sulfonamides via sulfonyl chloride intermediates, achieving 90-92% conversion at 80°C. This method circumvents the hazardous handling of chlorosulfonic acid, enhancing process safety [5]. For the critical amidation step, immobilized lipase catalysts (Candida antarctica Lipase B) facilitate ester aminolysis in non-aqueous media, suppressing racemization and improving enantioselectivity (>99% ee) when chiral glycine derivatives are employed.
Recent advances leverage continuous-flow photoredox catalysis for the direct introduction of diethylsulfamoyl groups onto aromatic rings, reducing reaction times from hours to minutes. Iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) activate sulfur dioxide surrogates under visible light, enabling a single-step formation of the sulfonamide moiety with 85% yield and minimal byproducts [5]. These catalytic systems demonstrate exceptional chemo-selectivity, preserving both carboxylic acid and amine functionalities during transformation.
The dielectric properties of reaction media profoundly influence the kinetics and thermodynamics of sulfonamide formation and amidation. Polar aprotic solvents (DMF, ε=36.7; DMSO, ε=46.7) accelerate sulfamoylation by stabilizing charged intermediates, but promote ester solvolysis during amidation. Optimization studies reveal DMF as optimal for sulfamoylation (yield increase from 70% to 88% versus THF), while ethereal solvents (THF, ε=7.5; 2-MeTHF, ε=6.2) are preferred for amidation to suppress hydrolysis [1].
Temperature regimes exhibit non-linear effects: sulfamoylation yield plateaus at 40-50°C (92%) but declines above 60°C due to diethylamine degradation. Conversely, amidation requires a narrow window of 0-5°C during coupling agent addition to prevent epimerization, followed by gradual warming to 25°C for completion. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for sulfonamide formation, though with a slight yield reduction (85% vs. 88% conventional) [1].
Table 2: Solvent and Temperature Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement | Critical Impurities Controlled |
---|---|---|---|---|
Sulfamoylation | DMF | 40-50°C | 88% vs. 70% (THF) | Diethylsulfonyl dimer |
Carboxyl Activation | Dichloromethane | -10 to 0°C | N/A (quantitative) | Anhydride formation |
Amidation | 2-MeTHF | 0→25°C gradient | 95% vs. 82% (DMF) | Glycine ester hydrolysis |
Final Deprotection | Water/Ethanol | 60°C | 98% | Over-dealkylation products |
Solid-phase synthetic strategies employ Wang resin-linked glycine esters as anchors for successive transformations. The resin-bound glycine undergoes acylation with 4-(chlorosulfonyl)benzoic acid activated in situ by HOBt/DIC, followed by nucleophilic displacement of chloride with diethylamine. Cleavage with 95% TFA/H₂O liberates the target compound with 75% isolated yield and >95% purity, significantly reducing purification burden. This approach minimizes solvent consumption by 60% compared to solution-phase methods and enables automation potential [5].
Green chemistry adaptations focus on aqueous reaction media and catalyst recycling. Water serves as the sole solvent for diethylamination when phase-transfer catalysts (Aliquat 336) are employed, achieving 85% conversion at 100°C. Sodium borohydride reduction catalysts are recovered (>90%) via aqueous/organic biphasic separation and reused for three cycles without significant activity loss. These innovations reduce the E-factor (kg waste/kg product) from 15.2 (traditional synthesis) to 3.8, primarily by eliminating halogenated solvents and minimizing metal residues [5] [8].
Waste minimization strategies include in situ acid trapping with CaCO₃ during sulfamoylation, converting HCl byproduct to CaCl₂ for safe disposal. Additionally, isopropyl acetate extraction replaces dichloromethane for intermediate purification, leveraging its low toxicity and favorable azeotropic properties with water. These adaptations align with pharmaceutical industry mandates for sustainable manufacturing while maintaining throughput and purity specifications [1] [5].
Sulfonate impurities in (4-Diethylsulfamoyl-benzoylamino)-acetic acid synthesis originate primarily from over-sulfonated intermediates or hydrolysis products. Anion-exchange chromatography (Dowex Marathon WBA hydroxide form) effectively removes sulfonate contaminants (>99.5%) by exchanging them for bicarbonate ions. This process must be conducted below pH 8.5 to prevent ester saponification, with typical loadings of 1g resin per 5g crude product [3]. Countercurrent extraction using n-butanol/water (K=1.2 for sulfonate vs. 0.3 for product) achieves comparable removal efficiency in continuous mode.
Advanced impurity profiling employs HPLC-DAD-ELSD hyphenation to resolve isobaric impurities. Key impurities include:
These impurities are controlled to <0.15% ICH Q3A limits via optimized reaction quenching and inert atmosphere maintenance [3].
Target compound purification exploits pH-dependent solubility: Crude product dissolves in alkaline water (pH 11.5) at 60°C, followed by acidification to pH 3.0 with acetic acid, inducing crystallization at 0.5°C/h cooling rate. This yields Form I polymorph with 99.2% HPLC purity. Solvent-mediated polymorph transformation identifies three anhydrous forms:
Form I demonstrates optimal flow properties for pharmaceutical formulation, with a melting onset of 187.5°C (DSC) and negligible hygroscopicity (<0.1% w/w water uptake at 80% RH) [1] [8].
Anti-solvent crystallization using ethyl acetate/heptane mixtures reduces residual solvents below ICH limits (DMF <890 ppm, isopropyl acetate <5000 ppm). Seeding with 0.1% w/w Form I crystals at 50% of saturation ensures uniform crystal size distribution (D90=120μm), critical for filtration efficiency and drying uniformity.
Preparative HPLC on C18-functionalized silica (10μm, 100Å) resolves critical impurities using isocratic elution with 25mM ammonium acetate (pH 5.0)/acetonitrile (82:18). This method achieves baseline separation (Rs >2.0) between the target compound (RT=14.3 min) and sulfonate impurity (RT=11.8 min). Injection loads of 50mg/mL in mobile phase yield 99.97% pure product with >95% recovery, essential for reference standard preparation.
Ion-pairing preparative chromatography employs heptafluorobutyric acid (15mM) to enhance retention of acidic impurities, but requires rigorous post-purification desalting via Sephadex LH-20 columns. This tandem approach eliminates ionic contaminants below 10ppm, meeting stringent requirements for toxicology studies. All purified fractions are lyophilized to prevent solvate formation, with residual solvents verified by GC-MS to comply with ICH Q3C guidelines [3] [8].
Table 3: Purification Method Performance Comparison
Technique | Purity Achieved | Recovery Yield | Key Application Context | Limitations |
---|---|---|---|---|
pH-Driven Crystallization | 99.2% | 85-88% | Bulk manufacturing | Ineffective for isomeric impurities |
Anion-Exchange Resin | 99.5% | 92% | Sulfonate removal | High water consumption |
Preparative HPLC | 99.97% | 75-80% | Reference standard preparation | Low throughput, high solvent cost |
Countercurrent Extraction | 99.0% | 90% | Continuous processing | Equipment complexity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7